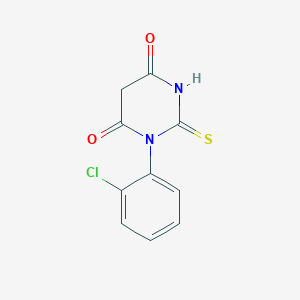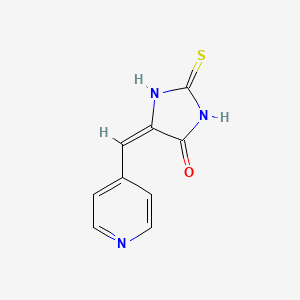![molecular formula C19H19NO2 B5676803 6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5676803.png)
6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- A study by Kondapalli et al. (2017) describes an efficient method for synthesizing 5H-dibenzo[c,e]azepine-5,7(6H)-diones, similar to the compound , using palladium-catalyzed homocoupling of benzamides. This process involves ortho-selective double C-H bond activation, followed by intramolecular condensation, yielding satisfactory to excellent results in one pot (Kondapalli et al., 2017).
Molecular Structure Analysis
- The molecular and supramolecular structure of similar dibenzo[b,e]azepine compounds was studied by Quintero et al. (2016), highlighting the conformation of the azepine ring and how substituents affect its structure (Quintero et al., 2016).
Chemical Reactions and Properties
- The study of asymmetric transfer hydrogenation of dibenzo-fused-azepine-diones, as discussed by Vyas and Bhanage (2016), indicates the potential for chemical modifications and the influence of nonclassical CH/O interactions on the stereochemical outcomes of these compounds (Vyas & Bhanage, 2016).
Physical Properties Analysis
- Analysis of compounds with similar structures, such as 5-methyl-5H-dibenzo[b,f]azepine and 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine, reveals information about crystal structures, conformation, and physical interactions such as C–H⋯π short contacts, as explored by Shankar et al. (2014) (Shankar et al., 2014).
Chemical Properties Analysis
- The chemical properties of related dibenzo[b,d]azepin-6-ones were examined by Tabata et al. (2008), who studied their atropisomeric properties and methylation effects, which could provide insights into the chemical behavior of 6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (Tabata et al., 2008).
properties
IUPAC Name |
6-(3-methylbutyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13(2)11-12-20-18(21)16-9-5-3-7-14(16)15-8-4-6-10-17(15)19(20)22/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIHULUEHHAOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5676723.png)
![1-(3-fluorobenzyl)-N-methyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5676725.png)
![N-[(3S*,4S*)-1-ethyl-4-methoxypyrrolidin-3-yl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5676733.png)


![1,3-dimethyl-N-[3-(methylthio)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5676740.png)
![5-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)pyridin-2-amine](/img/structure/B5676744.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5676746.png)

![1-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5676778.png)
![3-{[(4-ethoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5676785.png)

![(3R*,5S*)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5676813.png)
![3-[(cyclobutylamino)sulfonyl]-N-methyl-N-(pyrazin-2-ylmethyl)benzamide](/img/structure/B5676821.png)